molecular formula C20H20F3N7O2 B14934416 N-(4-acetamidophenyl)-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide

N-(4-acetamidophenyl)-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide

Cat. No.: B14934416
M. Wt: 447.4 g/mol
InChI Key: RBIWIXMLUHNXTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-acetamidophenyl)-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide is a heterocyclic compound featuring a triazolo-pyridazine core fused with a piperidine-carboxamide moiety. The structure includes a trifluoromethyl group at position 3 of the triazolo-pyridazine ring and a 4-acetamidophenyl substituent on the piperidine nitrogen. The acetamidophenyl group may enhance solubility and metabolic stability, while the trifluoromethyl group contributes to electronic effects and binding affinity through hydrophobic interactions.

Properties

Molecular Formula

C20H20F3N7O2

Molecular Weight

447.4 g/mol

IUPAC Name

N-(4-acetamidophenyl)-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide

InChI

InChI=1S/C20H20F3N7O2/c1-12(31)24-14-2-4-15(5-3-14)25-18(32)13-8-10-29(11-9-13)17-7-6-16-26-27-19(20(21,22)23)30(16)28-17/h2-7,13H,8-11H2,1H3,(H,24,31)(H,25,32)

InChI Key

RBIWIXMLUHNXTM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2CCN(CC2)C3=NN4C(=NN=C4C(F)(F)F)C=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamidophenyl)-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the triazolopyridazine core, which is achieved through cyclization reactions involving appropriate precursors. The introduction of the trifluoromethyl group is often accomplished using trifluoromethylation reagents under controlled conditions. The final steps involve coupling the triazolopyridazine intermediate with the piperidine carboxamide and acetamidophenyl groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetamidophenyl)-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-acetamidophenyl)-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, anti-cancer, and anti-viral activities.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-(4-acetamidophenyl)-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, contributing to its overall pharmacological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several analogs, primarily differing in substituents on the triazolo-pyridazine core and the piperidine-carboxamide side chain. Below is a detailed analysis of key analogs and their properties:

Table 1: Structural Comparison of Triazolo-Pyridazine Derivatives

Compound Name Substituents Key Structural Features Hypothesized Impact on Properties
Target Compound - 3-Trifluoromethyl (triazolo-pyridazine)
- 4-Acetamidophenyl (piperidine)
Enhanced hydrophobicity (CF₃), potential hydrogen bonding (acetamide) Improved metabolic stability, target selectivity
N-[2-(4-Fluorophenyl)ethyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide - 4-Fluorophenethyl (piperidine) Fluorine atom (electron-withdrawing), flexible ethyl linker Increased lipophilicity, altered pharmacokinetics
2-[[6-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide - 4-Chlorophenyl (triazolo-pyridazine)
- Sulfanyl-acetamide
Chlorine (polarizability), sulfur-containing side chain Potential for covalent binding, altered solubility
1-(4-(Methylamino)-6-{4-[(trifluoromethyl)oxy]phenyl}-1,3,5-triazin-2-yl)-N-{[2-(trifluoromethyl)phenyl]methyl}-4-piperidinecarboxamide - Trifluoromethoxyphenyl (triazine)
- Bis-trifluoromethyl groups
Dual CF₃ groups, triazine core High metabolic resistance, steric hindrance

Key Findings from Comparative Analysis

Substituent Effects on Binding Affinity

  • The trifluoromethyl group in the target compound likely enhances binding to hydrophobic pockets in biological targets compared to chlorine or methoxy substituents in analogs .
  • The 4-acetamidophenyl group may facilitate hydrogen bonding with protein residues, a feature absent in fluorophenethyl or sulfanyl analogs .

Impact on Solubility and Metabolism

  • Fluorinated analogs (e.g., ) exhibit higher lipophilicity (logP >3), whereas the acetamide group in the target compound balances hydrophobicity with moderate aqueous solubility .
  • Sulfur-containing derivatives () may undergo faster oxidative metabolism compared to CF₃-substituted compounds .

Structural Insights from NMR Profiling

  • Comparative NMR studies (e.g., ) suggest that substituent-induced chemical shift changes (e.g., regions A and B in triazolo-pyridazine derivatives) correlate with spatial orientation and electronic effects. For instance, trifluoromethyl groups induce downfield shifts in adjacent protons due to electron-withdrawing effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.